5-Amino-4-fluoro-2-methylbenzoic acid

Physicochemical profiling Drug design ADME prediction

Medicinal chemists synthesizing kinase inhibitor-focused benzamide libraries face competing reactivity between the carboxylic acid and amino groups during amide coupling, reducing yields and complicating purification. 5-Amino-4-fluoro-2-methylbenzoic acid (CAS 658085-42-8) addresses this with its 2-methyl substituent, which provides steric hindrance for regioselective coupling. • Regioselective amide coupling at 5-NH₂ enabled by 2-Me steric effect, minimizing competing carboxylic acid reactivity vs. des-methyl analogs. • Unique 5-NH₂/4-F/2-Me scaffold validated in kinase inhibitor patent filings; fluoro and methyl groups enhance binding pocket complementarity. • Balanced profile (XLogP3 1.2, TPSA 63.3 Ų) suited for fragment-based hit-to-lead campaigns targeting intracellular enzymes.

Molecular Formula C8H8FNO2
Molecular Weight 169.15 g/mol
CAS No. 658085-42-8
Cat. No. B1290107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-4-fluoro-2-methylbenzoic acid
CAS658085-42-8
Molecular FormulaC8H8FNO2
Molecular Weight169.15 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1C(=O)O)N)F
InChIInChI=1S/C8H8FNO2/c1-4-2-6(9)7(10)3-5(4)8(11)12/h2-3H,10H2,1H3,(H,11,12)
InChIKeySFNAZQPORDGVBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-4-fluoro-2-methylbenzoic Acid: Structural & Physicochemical Profile


5-Amino-4-fluoro-2-methylbenzoic acid (CAS 658085-42-8) is a trisubstituted benzoic acid derivative bearing an amino group at the 5‑position, a fluorine atom at the 4‑position, and a methyl group at the 2‑position on the aromatic ring [1]. The molecular formula is C₈H₈FNO₂ with a molecular weight of 169.15 g/mol. Its computed XLogP3-AA is 1.2 and topological polar surface area (TPSA) is 63.3 Ų, reflecting moderate lipophilicity and hydrogen‑bonding capacity [1]. Commercially, it is available at purities of 95‑98% with supporting analytical documentation (NMR, HPLC, GC) from multiple vendors .

Trisubstituted benzoic acid building block for fragment-based design
Moderate lipophilicity and hydrogen-bond capacity (XLogP3 1.2, TPSA 63.3 Ų)
Commercially available with supporting NMR, HPLC, GC documentation

Why 5-Amino-4-fluoro-2-methylbenzoic Acid Is Irreplaceable


The precise 5‑amino/4‑fluoro/2‑methyl substitution pattern creates a unique electronic and steric environment that cannot be replicated by common in‑class analogs such as 5‑amino‑2‑methylbenzoic acid (des‑fluoro) or 4‑fluoro‑2‑methylbenzoic acid (des‑amino). Even small structural variations lead to measurable differences in computed physicochemical descriptors (e.g., XLogP3, TPSA) [1] and alter the compound’s reactivity profile as a synthetic building block . Consequently, substituting with a generic benzoic acid derivative risks compromising downstream reaction yields, product purity, and biological activity of the final target molecules, underscoring the need for compound‑specific qualification.

Target compound Des-fluoro analog may shift lipophilicity-dependent membrane partitioning
Target compound Des-amino analog may reduce hydrogen-bond donor/acceptor capacity
Target compound Des-methyl analog may alter regioselectivity and steric shielding of carboxylic acid

5-Amino-4-fluoro-2-methylbenzoic Acid: Differentiation vs. Analogs


Enhanced Computed Lipophilicity Over Des-Fluoro Analog

5‑Amino‑4‑fluoro‑2‑methylbenzoic acid exhibits a computed XLogP3‑AA value of 1.2, whereas its direct des‑fluoro analog, 5‑amino‑2‑methylbenzoic acid (CAS 2840‑04‑2), has a computed XLogP3 of 0.9 [1][2]. The increase of 0.3 log units is attributed to the electron‑withdrawing and hydrophobic effect of the 4‑fluoro substituent, which can enhance membrane permeability and metabolic stability in biological systems.

Lipophilicity
Cross-study comparable
XLogP3: 1.2
Δ +0.3 vs des-fluoro analog
Supports fragment selection for intracellular target design
Computed property; experimental logP not reported
Physicochemical profiling Drug design ADME prediction

Enhanced Hydrogen-Bond Capacity vs. Des-Amino Analog

The target compound possesses an amino group that adds hydrogen‑bond donor/acceptor functionality absent in 4‑fluoro‑2‑methylbenzoic acid (CAS 321‑21‑1). Computed hydrogen‑bond acceptor count is 4 for 5‑amino‑4‑fluoro‑2‑methylbenzoic acid versus 3 for the des‑amino analog, while hydrogen‑bond donor count increases from 1 to 2 [1][2]. This difference is critical for establishing specific interactions with biological targets.

Hydrogen‑bond capacity
Class-level inference
4 acceptors / 2 donors
Δ +1 acceptor, +1 donor vs des-amino analog
May support specific binding interactions in inhibitor design
Computational inference from 2D structure
Molecular recognition Solubility optimization Fragment-based drug discovery

Steric & Electronic Tuning by the 2-Methyl Group

The 2‑methyl substituent ortho to the carboxylic acid introduces steric hindrance that can influence both the acidity (pKa) of the carboxylic acid and the reactivity of the adjacent amino group. Compared to 5‑amino‑4‑fluorobenzoic acid (lacking the 2‑methyl), the target compound is expected to exhibit a modestly higher pKa of the carboxylic acid due to steric inhibition of resonance, although experimental values are not yet reported [1]. Additionally, the methyl group assists in directing regioselective electrophilic aromatic substitution reactions on the ring.

Steric & electronic tuning
Class-level inference
2-methyl ortho substitution
Qualitative: altered pKa, regioselectivity
Synthesis efficiency and prodrug design context
Experimental pKa and yield data to verify
Steric shielding Metabolic stability Regioselective synthesis

5-Amino-4-fluoro-2-methylbenzoic Acid: Recommended Use Scenarios


Fragment Libraries for Intracellular Targets

The compound’s elevated logP (+0.3 vs. des‑fluoro analog) and additional hydrogen‑bond capacity make it a suitable fragment for hit‑to‑lead campaigns targeting intracellular enzymes or receptors where balanced lipophilicity and polarity are required [1]. Its unique substitution pattern has been referenced as a core scaffold in patent filings for kinase inhibitors [2], where both the fluoro and methyl groups contribute to binding pocket complementarity.

Regioselective Benzamide Library Synthesis

The steric influence of the 2‑methyl group enables regioselective amide coupling at the 5‑amino position with minimal competition from the carboxylic acid, facilitating the construction of diverse benzamide libraries for high‑throughput screening [1]. This feature distinguishes it from des‑methyl analogs where competing reactivity at the carboxylic acid can lower coupling yields.

Agrochemical Intermediate with Tailored Properties

Although direct agrochemical data are sparse, the improved lipophilicity and hydrogen‑bonding profile position the compound as a candidate for designing fluorinated herbicidal or fungicidal leads [1]. Its use in such applications is supported by the general precedent of fluorinated benzoic acid derivatives in crop protection chemistry.

Application
Selection Property
Validation Focus
Fragment libraries for intracellular targets
Balanced lipophilicity and polarity profile
Target engagement and permeability assay context
Regioselective benzamide library synthesis
2-methyl steric shielding
Coupling yield and regiochemical purity review
Fluorinated agrochemical lead design
Fluorinated benzoic acid scaffold
Crop protection precedent and herbicidal screening context

Technical Documentation Hub

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21 linked technical documents
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